molecular formula C15H27N3O4Si B12286497 3'-tert-Butyldimethylsilyl-2'-deoxycytidine

3'-tert-Butyldimethylsilyl-2'-deoxycytidine

Cat. No.: B12286497
M. Wt: 341.48 g/mol
InChI Key: VXRQVAPWUBFSDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-tert-Butyldimethylsilyl-2’-deoxycytidine typically involves the protection of the 3’-hydroxyl group of 2’-deoxycytidine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for 3’-tert-Butyldimethylsilyl-2’-deoxycytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product .

Mechanism of Action

The mechanism of action of 3’-tert-Butyldimethylsilyl-2’-deoxycytidine primarily involves its role as a protected nucleoside analog. The TBDMS group protects the 3’-hydroxyl group, allowing for selective reactions at other positions on the nucleoside. Upon deprotection, the free 3’-hydroxyl group can participate in various biochemical processes, such as DNA synthesis and repair . The molecular targets and pathways involved depend on the specific application and the nature of the nucleoside analog being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-tert-Butyldimethylsilyl-2’-deoxycytidine is unique due to its specific protection of the 3’-hydroxyl group, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of various nucleoside analogs and other related compounds .

Properties

IUPAC Name

4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQVAPWUBFSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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